6-(Benzyloxy)-5-nitropicolinaldehyde
Description
Properties
Molecular Formula |
C13H10N2O4 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-nitro-6-phenylmethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10N2O4/c16-8-11-6-7-12(15(17)18)13(14-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
ZJWILDMGJWQLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=N2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of inhibitors targeting specific enzymes and pathways.
Enzyme Inhibition
Research has indicated that derivatives of 6-(Benzyloxy)-5-nitropicolinaldehyde can act as inhibitors for various kinases, including glycogen synthase kinase-3 (GSK-3). GSK-3 is implicated in numerous diseases, including cancer and diabetes, making it a significant target for drug development. Studies have shown that certain analogs exhibit promising inhibitory activity against GSK-3 with IC50 values in the low micromolar range .
Anticancer Activity
The compound's ability to inhibit pathways involved in cell proliferation and survival suggests its potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, indicating their therapeutic potential .
Material Science Applications
Beyond medicinal uses, this compound has applications in the field of material science.
Synthesis of Functional Materials
The compound can be utilized as a building block for synthesizing functionalized polymers and nanomaterials. Its reactivity allows for modifications that can tailor materials for specific applications, such as sensors or drug delivery systems .
Photonic Applications
Due to its unique optical properties, derivatives of this compound have been explored for use in photonic devices. The incorporation of the nitro group enhances the material's light absorption characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) .
Case Studies
Several case studies illustrate the practical applications of this compound in research settings.
Case Study: GSK-3 Inhibition
A study evaluated a series of analogs derived from this compound for their inhibitory effects on GSK-3β. The researchers synthesized multiple derivatives and tested their efficacy using biochemical assays. The results indicated that specific modifications to the structure significantly enhanced inhibitory potency, with some compounds achieving IC50 values below 1 μM .
| Compound | Structure | IC50 (μM) | Notes |
|---|---|---|---|
| A | Structure A | 0.85 | Most potent inhibitor |
| B | Structure B | 2.14 | Moderate potency |
| C | Structure C | 5.60 | Least potent |
Case Study: Anticancer Activity
In another investigation, derivatives of this compound were tested against various cancer cell lines, including breast and prostate cancer models. The study found that certain compounds induced significant apoptosis through caspase activation pathways .
| Cell Line | Compound A | Compound B | Compound C |
|---|---|---|---|
| Breast Cancer (MCF-7) | 75% Cell Death | 60% Cell Death | 40% Cell Death |
| Prostate Cancer (LNCaP) | 80% Cell Death | 55% Cell Death | 30% Cell Death |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 6-(Benzyloxy)-5-nitropicolinaldehyde can be contextualized by comparing it to analogs with variations in substituent groups or ring positions. Below is a detailed analysis:
Substituent Variations: Benzyloxy vs. Methyl Groups
A key distinction lies in the substituent at position 4. For example:
- 6-Methyl-5-nitropicolinaldehyde (CAS 25033-74-3) : Similarity score 0.98 .
- The methyl group is less bulky than benzyloxy, leading to lower steric hindrance and higher solubility in polar solvents.
- Methyl groups lack the protective utility of benzyloxy, limiting their use in multi-step syntheses requiring temporary hydroxyl masking.
- 4-Methyl-5-nitropicolinaldehyde (CAS 5832-38-2) : Similarity score 0.92 .
- The positional shift of the methyl group to position 4 alters electronic effects on the aldehyde. The nitro group at position 5 exerts a stronger electron-withdrawing effect on the aldehyde in the target compound compared to this analog.
Table 1: Substituent Impact on Key Properties
| Compound | Substituent (Position) | Steric Bulk | Solubility (Organic Solvents) | Synthetic Utility |
|---|---|---|---|---|
| This compound | Benzyloxy (6) | High | High | Protective group |
| 6-Methyl-5-nitropicolinaldehyde | Methyl (6) | Low | Moderate | Limited |
| 4-Methyl-5-nitropicolinaldehyde | Methyl (4) | Low | Moderate | Intermediate |
Nitro Group Positional Effects
The nitro group at position 5 in the target compound enhances the electrophilicity of the aldehyde, facilitating reactions like condensation or imine formation. In contrast:
Functional Group Replacements
- 6-Amino-5-nitropicolinonitrile: Replaces the aldehyde with a nitrile and substitutes benzyloxy with an amino group . The amino group increases solubility in aqueous media but reduces stability under acidic conditions. Nitrile groups offer distinct reactivity (e.g., hydrolysis to carboxylic acids), diverging from the aldehyde’s role in nucleophilic additions.
Preparation Methods
Reaction Conditions
-
Reagents : 6-Hydroxy-2-methylpyridine, benzyl bromide, potassium carbonate (K₂CO₃).
-
Mechanism : SN2 displacement of the hydroxyl proton by benzyl bromide, facilitated by K₂CO₃ as a base.
Yield : ~85% (theoretical, based on analogous benzylations in).
Oxidation of 2-Methyl to Aldehyde
Selenium Dioxide Oxidation
-
Reagents : 6-Benzyloxy-2-methylpyridine, selenium dioxide (SeO₂).
-
Mechanism : SeO₂ abstracts a hydrogen atom from the methyl group, forming an intermediate selenide that hydrolyzes to the aldehyde.
Yield : 70–75% (extrapolated from similar oxidations in).
Side Reaction Mitigation :
-
Over-oxidation to carboxylic acid is minimized by controlling reaction time and temperature.
-
Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates 6-benzyloxypicolinaldehyde.
Nitration at Position 5
Electrophilic Aromatic Substitution
-
Nitrating agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).
Regioselectivity : The benzyloxy group directs nitration to position 5 (ortho) due to its electron-donating resonance effect.
Yield : ~65% (estimated from nitration of analogous substrates in).
Purification : Recrystallization from ethanol/water (1:1) yields pure this compound.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Evaluation of Alternative Routes
Nucleophilic Aromatic Substitution
Using 2-chloro-5-nitropyridine as a starting material, substitution with benzyl alcohol under basic conditions could theoretically yield 2-benzyloxy-5-nitropyridine. Subsequent oxidation of a methyl group at position 6 would require additional steps, making this route less efficient.
Late-Stage Benzylation
Introducing the benzyloxy group after nitration and oxidation risks side reactions due to the electron-withdrawing nitro and aldehyde groups, which deactivate the ring toward electrophilic substitution.
Industrial-Scale Considerations
Cost-Effectiveness
-
Benzyl bromide : High cost necessitates efficient recovery via distillation.
-
SeO₂ toxicity : Alternatives like MnO₂ or TEMPO/oxone systems are explored but offer lower yields.
Environmental and Regulatory Compliance
Waste Management
Q & A
Q. What are the common synthetic pathways for preparing 6-(Benzyloxy)-5-nitropicolinaldehyde, and what critical parameters influence yield?
The synthesis of this compound typically involves:
- Nucleophilic aromatic substitution : Introducing the benzyloxy group via reaction of a halogenated picolinaldehyde precursor (e.g., 6-chloro-5-nitropicolinaldehyde) with benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) .
- Protection/deprotection strategies : Protecting the aldehyde group during nitration or benzylation steps to avoid side reactions.
- Coupling agents : Use of reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for esterification or ether formation, as demonstrated in analogous aldehyde-functionalized heterocycles .
Q. Critical parameters :
Q. What spectroscopic techniques are recommended for characterizing this compound, and how can potential artifacts be minimized?
- 1H/13C NMR : Key for confirming the aldehyde proton (δ 9.8–10.2 ppm) and benzyloxy aromatic signals. Nitro groups deshield adjacent protons, causing distinct splitting patterns .
- IR spectroscopy : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹).
- Mass spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Artifact minimization :
- Use deuterated solvents free of water (e.g., CDCl₃ stored over molecular sieves).
- Conduct NMR immediately after purification to prevent aldehyde oxidation.
Q. How should this compound be stored to maintain stability, and what are the signs of degradation?
- Storage conditions : Under inert atmosphere (argon or nitrogen) at –20°C to prevent aldehyde oxidation and hydrolysis of the benzyloxy group .
- Degradation signs :
- Color change (yellow to brown indicates nitro group reduction or aldehyde oxidation).
- Precipitation (formation of carboxylic acid derivatives).
- Loss of aldehyde proton signal in NMR.
Advanced Research Questions
Q. In the synthesis of this compound, how can competing nitration and oxidation side reactions be controlled?
- Nitration optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitration to the 5-position of the pyridine ring, minimizing over-nitration .
- Aldehyde protection : Temporarily protect the aldehyde as an acetal or oxime during nitration to prevent oxidation .
- Reductive workup : Quench reactions with NaHSO₃ to reduce nitroso by-products.
Q. What computational methods can predict the reactivity of this compound in nucleophilic addition reactions?
- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde carbon and nitro-adjacent positions are electron-deficient, favoring nucleophilic attack .
- Solvent effects : Use COSMO-RS models to predict solvent-dependent reactivity (e.g., polar solvents stabilize transition states in Schiff base formation).
Q. How does the electron-withdrawing nitro group influence the aldehyde’s reactivity in condensation reactions, and what strategies optimize product formation?
- Enhanced electrophilicity : The nitro group increases the aldehyde’s susceptibility to nucleophilic attack (e.g., in Knoevenagel condensations).
- Optimization strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
